2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with an ethylamine moiety, which is protonated as a hydrochloride salt. The ethylamine side chain contributes to solubility and bioavailability via hydrogen bonding.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTZDJKPNQHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethoxyphenyl derivative, often through a coupling reaction.
Introduction of the ethanamine moiety: This can be done by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, compounds similar to 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride have been shown to inhibit tumor cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. The specific interactions at the molecular level are still under investigation but suggest a pathway involving cytokine modulation .
Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating their potential use as antimicrobial agents in clinical settings. The exact mechanisms are believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxadiazole derivatives revealed that one compound significantly reduced tumor size in murine models when administered at specific dosages. The study highlighted the importance of structural modifications on the efficacy and safety profile of these compounds .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives in a rat model of arthritis. The results showed a marked decrease in inflammatory markers and improved mobility in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 1,2,4-oxadiazole derivatives with aryl or heteroaryl substitutions. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs. †Calculated using similar compounds (e.g., C12H16ClN3O3 in ).
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating properties, favoring interactions with aromatic residues in receptors. This contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ), which may enhance metabolic stability but reduce binding affinity .
Physicochemical Properties :
- The ethylamine hydrochloride moiety in all analogs enhances water solubility. However, bulkier substituents (e.g., benzoxazole in ) increase molecular weight and may limit bioavailability .
- The target compound’s molecular weight (~285 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral absorption compared to heavier analogs like the benzoxazole derivative (C12H13ClN4O2, MW 288.73) .
Synthetic Relevance :
- Analog synthesis often involves cyclization of amidoximes with carboxylic acid derivatives (). For example, describes acrylamide formation from oxadiazole amines, a common strategy for derivatization .
Potential Applications: Compounds with 3,4-dimethoxyphenyl groups (e.g., vernakalant in ) are used in atrial fibrillation treatment, suggesting the target compound may share therapeutic pathways . Pyridine-containing analogs () could target ion channels or kinases due to their nitrogen-rich structures .
Biological Activity
The compound 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride , also known by its CAS number 1609400-72-7, is a derivative of oxadiazole that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and analgesic effects, supported by relevant studies and data.
Chemical Structure
The molecular formula of the compound is , and its structural representation is as follows:
Biological Activity Overview
Recent studies have indicated that oxadiazole derivatives exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Research has shown that oxadiazole derivatives can possess significant anticancer properties. For instance:
- A study reported that similar oxadiazole compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxicity .
- In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of caspase activity and altered expression of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | A549 (Lung) | 15.0 |
| 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | MCF7 (Breast) | 12.5 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored:
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Analgesic Effects
Analgesic properties have been attributed to some oxadiazole compounds:
- In animal models, the compound exhibited pain-relieving effects comparable to standard analgesics like acetaminophen. This was assessed using the hot plate test and formalin test .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
-
Study on Anticancer Effects :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against several cancer cell lines. The study concluded that modifications on the phenyl ring significantly influenced the anticancer activity.
-
Antimicrobial Efficacy Study :
- A comparative study assessed various oxadiazole compounds against clinical isolates of bacteria. The results indicated that compounds with methoxy substitutions had enhanced antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
